2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol
Description
Properties
Molecular Formula |
C11H20N2OS |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
2-methyl-4-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butan-2-ol |
InChI |
InChI=1S/C11H20N2OS/c1-9-12-10(8-15-9)7-13(4)6-5-11(2,3)14/h8,14H,5-7H2,1-4H3 |
InChI Key |
QSBICLWFPXQCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN(C)CCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol typically involves multi-step organic reactions. One common method involves the alkylation of a thiazole derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using techniques like recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Amine Substitution
The amino group at position 4 could be introduced via reductive amination , a method described in similar systems . For example:
-
Reductive Amination : A δ-keto ester or similar precursor reacts with an amine (e.g., a benzylamine derivative) under sodium triacetoxyborohydride (STAB) conditions to form the secondary amine. This step may yield diastereomers depending on stereochemistry .
-
Alkylation : The amine could undergo alkylation with a (2-methylthiazol-4-yl)methyl electrophile (e.g., via an SN2 reaction).
Thiazole Ring Formation
The thiazole moiety is likely synthesized separately and then attached to the main chain. Common thiazole-forming reactions include:
-
Condensation Reactions : Reaction of a thioamide or thioester with a ketone/amine precursor .
-
Cyclization : For example, Lawesson’s reagent converts lactams to thiolactams, which can undergo further transformations to form heterocycles .
Amino Group Reactivity
The amino group is a strong nucleophile and can participate in:
-
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation : Reaction with alkyl halides or epoxides (e.g., similar to the azetidine synthesis described in ).
-
Protonation : Under acidic conditions, the amine may act as a base or stabilize intermediates.
Hydroxyl Group Reactivity
The secondary alcohol (butan-2-ol) can undergo:
-
Oxidation : Conversion to a ketone (butan-2-one) using oxidizing agents like PCC or KMnO₄.
-
Protection : Conversion to an ether (e.g., via Williamson synthesis) or ester (e.g., via acid chlorides).
-
Dehydration : Formation of alkenes under acidic conditions.
Thiazole Ring Reactivity
The 2-methylthiazol-4-yl group may participate in:
-
Electrophilic Substitution : While less reactive than benzene, thiazoles can undergo substitution at activated positions.
-
Coordination Chemistry : Thiazoles can act as ligands in metal complexes.
Reductive Amination (Hypothetical Example)
A δ-keto ester reacts with an amine precursor in the presence of STAB to form the secondary amine. This step may involve protonation, hydride transfer, and imine reduction .
Reaction Table :
| Step | Reagents/Conditions | Key Transformation |
|---|---|---|
| 1 | δ-keto ester + amine + STAB | Formation of secondary amine via reductive amination |
| 2 | Lawesson’s reagent | Conversion of lactam to thiolactam (if applicable) |
Thiazole Ring Construction
The thiazole ring may form via a Hantzsch cyclization or similar method, where a thioamide reacts with a ketone to generate the heterocycle .
Mechanism Outline :
-
Nucleophilic Attack : Thioamide sulfur attacks carbonyl carbon.
-
Cyclization : Formation of the five-membered thiazole ring.
Stereochemical Control
Diastereoselectivity is critical in amine-containing compounds. For example, reductive amination in similar systems yielded diastereomers with varying biological activity, where the less active diastereomer was predominant .
Functionalization Efficiency
-
Alkylation : Epoxide intermediates can react with amines to form cyclic products, as seen in azetidine synthesis .
-
Thiazole Stability : Thiazole rings are generally stable under mild conditions but may degrade under harsh acidic/base conditions.
Biological Implications
While not directly studied, analogous thiazole derivatives have shown cytotoxic activity, suggesting potential applications in medicinal chemistry .
Table 2: Functional Group Transformations
| Functional Group | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Amino group | Acylation | Acyl chloride + base | Amide formation |
| Hydroxyl group | Oxidation | PCC, KMnO₄ | Ketone formation |
| Thiazole ring | Electrophilic substitution | Electrophile (e.g., halogen) | Substituted thiazole |
Scientific Research Applications
2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol is a complex organic compound featuring a thiazole ring, with a molecular weight of approximately 228.35 g/mol. The thiazole component contributes to its unique chemical properties and potential biological activities. It is primarily used in medicinal chemistry as a building block in synthesizing various pharmaceutical agents.
Scientific Research Applications
- Medicinal Chemistry 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol serves as a crucial building block in synthesizing pharmaceutical agents.
- Biological Activity Investigations This compound has been investigated for its antimicrobial properties and its ability to interact with specific enzymes, potentially influencing their activity. The thiazole ring may facilitate interactions with biological targets, enhancing the compound's effectiveness in various applications. Studies have focused on the interaction of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol with various biological targets. The compound's mechanism of action likely involves binding to enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions facilitated by its thiazole ring. These interactions can lead to significant biological effects, including inhibition or activation of specific pathways.
Reagents Used in Synthesis
- Oxidation Potassium permanganate is a common reagent used for oxidation reactions.
- Reduction Hydrogen gas in the presence of palladium on carbon is used for reduction.
- Substitution Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol | Contains a similar thiazole ring and hydroxyl group | Different positioning of functional groups |
| 2-Methyl-4-(methylamino)butan-2-ol | Lacks thiazole ring; simpler structure | More straightforward synthesis and applications |
| 3-Methyl-2-butanol | Hydroxyl group at a different carbon position | No thiazole ring; primarily an alcohol |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Derivatives
Thiazole derivatives are widely studied for their pharmacological properties. Key comparisons include:
Table 1: Comparison of Thiazole-Based Compounds
Key Observations :
- The target compound’s molecular weight is higher than simpler thiazole-carboxylic acids due to its aliphatic chain.
- Unlike aromatic derivatives (e.g., benzoic acid analogs), its flexible amino alcohol structure may enhance solubility in polar solvents.
Amino Alcohol Analogs
Amino alcohols are critical in drug design for their dual functional groups. Comparisons include:
Table 2: Amino Alcohol Derivatives
Biological Activity
2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol is a complex organic compound with the molecular formula and a molecular weight of approximately 228.36 g/mol. The unique structure of this compound, particularly the presence of a thiazole ring, contributes to its diverse biological activities, making it a significant subject of study in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Thiazole Ring: The thiazole moiety is known for enhancing biological interactions, potentially influencing enzyme activity and receptor binding.
- Hydroxyl Group: This functional group may facilitate hydrogen bonding, contributing to the compound's solubility and reactivity.
Antimicrobial Properties
Research indicates that 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
In a study examining the compound's antibacterial efficacy, it was found to exhibit comparable activity to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Enzyme Interaction
The compound has also been investigated for its ability to interact with specific enzymes. Research suggests that it may act as an inhibitor or modulator of enzyme activity, particularly those involved in metabolic pathways.
Mechanism of Action:
The thiazole ring enhances binding affinity through hydrophobic interactions and hydrogen bonding with active site residues of target enzymes. This interaction can lead to significant alterations in enzyme kinetics, impacting overall metabolic processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol. The following table summarizes similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-4-(2-methylthiazol-5-yl)butan-2-ol | Similar thiazole ring | Moderate antibacterial activity |
| 2-Methyl-4-(methylamino)butan-2-ol | Lacks thiazole ring | Low antimicrobial activity |
| 3-Methyl-2-butanol | Hydroxyl group at different position | Primarily an alcohol |
The presence of the thiazole ring in 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol is pivotal for its enhanced biological properties compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling a 2-methylthiazole derivative with a brominated butanol precursor under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields intermediates, followed by purification via column chromatography . Catalysts like Ru complexes may enhance selectivity for tertiary amine formation, as seen in analogous amino-alcohol syntheses . Yield optimization requires monitoring pH (7–9) and temperature to minimize side products like nitrophenyl derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H NMR : Look for signals at δ 4.11 ppm (NH proton) and δ 2.1–2.5 ppm (methyl groups on thiazole and butanol) .
- IR : Peaks near 1611 cm⁻¹ (C=N stretch in thiazole) and 3533 cm⁻¹ (N-H stretch) confirm functional groups .
- Mass Spectrometry : Use FABMS to detect the molecular ion (e.g., m/z 482.90 for a related thiazole-amino alcohol) and fragmentation patterns .
Q. How can researchers validate the purity of this compound, and what analytical standards apply?
- Methodology :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 v/v) and UV detection at 254 nm. Purity >97% is achievable, as validated for structurally similar amines .
- Melting Point : Compare observed mp (e.g., 139–140°C for a thiazole-benzoic acid analog) with literature values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiazole-containing amino alcohols?
- Methodology : Discrepancies in IC₅₀ values (e.g., antiviral vs. cytotoxic effects) may arise from assay conditions. Standardize in vitro protocols:
- Use HIV protease inhibition assays (see brecanavir’s thiazole-methoxybenzyl motif ).
- Control for solvent effects (DMSO ≤0.1% v/v) and cell line viability (MTT assay) .
Q. How does the stereochemistry of the butanol chain influence pharmacological activity, and what computational tools predict this?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., PPARδ agonists with thiazole-ethoxy motifs ).
- X-ray Crystallography : Resolve crystal structures (monoclinic P21/c, a=7.494 Å, β=97.455°) to correlate conformation with activity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >98%?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
